molecular formula C10H8N4 B14223369 1,4-Dihydropyrazino[2,3-g]quinoxaline CAS No. 821801-78-9

1,4-Dihydropyrazino[2,3-g]quinoxaline

Cat. No.: B14223369
CAS No.: 821801-78-9
M. Wt: 184.20 g/mol
InChI Key: OFQGQOZLMSBPBV-UHFFFAOYSA-N
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Description

1,4-Dihydropyrazino[2,3-g]quinoxaline is a heterocyclic compound that belongs to the class of pyrazinoquinoxalines. These compounds are known for their unique structural properties and potential applications in various scientific fields. The structure of this compound consists of a fused ring system containing nitrogen atoms, which imparts distinct electronic and chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydropyrazino[2,3-g]quinoxaline can be synthesized through various synthetic routes. One common method involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydropyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

1,4-Dihydropyrazino[2,3-g]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dihydropyrazino[2,3-g]quinoxaline involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS) and hydroxyl radicals, leading to oxidative damage in bacterial cells. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria, making it a potent antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydropyrazino[2,3-g]quinoxaline is unique due to its specific ring fusion and nitrogen atom arrangement, which confer distinct electronic and chemical properties. These properties make it a valuable compound for various scientific applications, particularly in the fields of organic electronics and medicinal chemistry .

Properties

CAS No.

821801-78-9

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

6,9-dihydropyrazino[2,3-g]quinoxaline

InChI

InChI=1S/C10H8N4/c1-2-12-8-6-10-9(5-7(8)11-1)13-3-4-14-10/h1-6,11-12H

InChI Key

OFQGQOZLMSBPBV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC3=NC=CN=C3C=C2N1

Origin of Product

United States

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